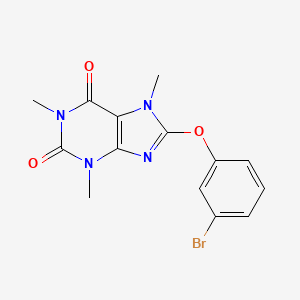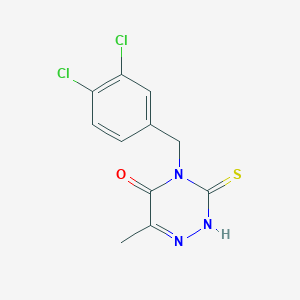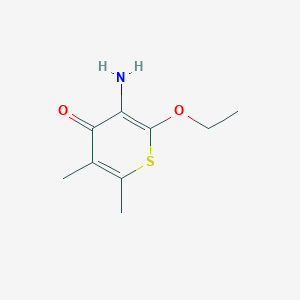![molecular formula C21H12Cl2FN3O2 B11072591 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide](/img/structure/B11072591.png)
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzamide derivatives and contains both an oxadiazole ring and a fluorobenzene moiety.
- The compound’s structure combines aromatic rings and heterocyclic elements, making it interesting for various applications.
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2,4-dichlorobenzoyl chloride with 2-aminobenzoxazole in the presence of a base.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) at room temperature or under reflux conditions.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations explore its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Although not widely used industrially, its properties may inspire novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
Molecular Targets: Researchers investigate potential protein targets (enzymes, receptors, etc.) that interact with this compound.
Pathways Involved: Studies explore how it affects cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of an oxadiazole ring, fluorobenzene, and amide functionality sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other benzamides, oxadiazoles, and fluorinated aromatics.
Remember that this compound’s applications and properties continue to evolve as research progresses.
Properties
Molecular Formula |
C21H12Cl2FN3O2 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H12Cl2FN3O2/c22-16-9-8-13(11-17(16)23)20-26-27-21(29-20)15-6-1-2-7-18(15)25-19(28)12-4-3-5-14(24)10-12/h1-11H,(H,25,28) |
InChI Key |
RASJBOVMGLJYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072517.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)

![N-(3-chlorophenyl)-N'-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)urea](/img/structure/B11072533.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11072538.png)
![Thiazolo[4,5-d]pyrimidin-7(6H)-one, 5-(2-fluorophenyl)-2,3-dihydro-3-(2-propenyl)-2-thioxo-](/img/structure/B11072541.png)
![2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11072551.png)

![4-bromo-2-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11072555.png)
![N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11072561.png)
![4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072566.png)

![2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11072581.png)

